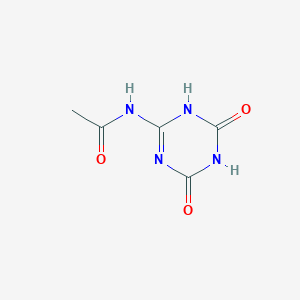

2-Acetamido-4,6-dihydroxy-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O3 |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

N-(4,6-dioxo-1H-1,3,5-triazin-2-yl)acetamide |

InChI |

InChI=1S/C5H6N4O3/c1-2(10)6-3-7-4(11)9-5(12)8-3/h1H3,(H3,6,7,8,9,10,11,12) |

InChI Key |

UJHUCRXOZISPSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=O)NC(=O)N1 |

Origin of Product |

United States |

Contextualization Within S Triazine Chemistry and Its Derivatives

The foundation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine lies within the chemistry of s-triazines, also known as 1,3,5-triazines. These are six-membered heterocyclic aromatic rings containing three nitrogen atoms at alternating positions. wikipedia.org The versatility of the s-triazine scaffold stems from its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential nucleophilic substitution. This stepwise replacement enables the synthesis of a vast array of mono-, di-, and tri-substituted triazine derivatives with diverse functional groups. nih.gov

The synthesis of a compound like this compound would theoretically follow this established synthetic protocol. It would likely involve the initial reaction of cyanuric chloride with an acetylamine source, followed by the hydrolysis of the remaining two chlorine atoms to hydroxyl groups. The controlled, temperature-dependent nature of these substitution reactions is a cornerstone of s-triazine synthesis. derpharmachemica.com The first substitution can often be achieved at low temperatures (0-5°C), the second at room temperature, and the third requiring elevated temperatures. nih.gov

The general structure of s-triazine derivatives is a key factor in their wide-ranging applications. The central triazine ring can act as a rigid core to which various pharmacologically active moieties can be attached.

Table 1: General Properties of s-Triazine Core

| Property | Description |

|---|---|

| Structure | Six-membered heterocyclic aromatic ring with three nitrogen atoms. |

| Precursor | Typically synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). |

| Reactivity | Amenable to sequential nucleophilic substitution at the 2, 4, and 6 positions. |

Academic Significance and Research Landscape of Triazine Compounds

Cyanuric Chloride-Mediated Synthesis Approaches

The most prevalent and practical method for synthesizing substituted 1,3,5-triazines involves the functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). tandfonline.com This approach leverages the differential reactivity of the three chlorine atoms, which can be replaced by a wide array of nucleophiles in a controlled, stepwise manner. tandfonline.com

Sequential Nucleophilic Substitution Strategies

The foundation of cyanuric chloride chemistry lies in the sequential substitution of its chlorine atoms. nih.gov The reactivity of the triazine ring towards nucleophilic attack decreases as chlorine atoms are successively replaced by other groups. uc.pt This inherent property allows for the controlled synthesis of mono-, di-, and tri-substituted triazines by carefully managing reaction conditions. uc.ptresearchgate.net

The first substitution is typically the most rapid and can be achieved at low temperatures, while subsequent substitutions require progressively more forcing conditions. frontiersin.org A wide variety of nucleophiles, including those centered on oxygen (alcohols, phenols), nitrogen (amines), and sulfur (thiols), can be employed to build a diverse library of triazine derivatives. nih.govresearchgate.net For the synthesis of the target molecule, 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, a hypothetical sequential substitution on cyanuric chloride would involve:

Reaction with two equivalents of a hydroxide source (like NaOH or KOH) or a protected diol at controlled, low-to-ambient temperatures to replace two chlorine atoms, forming 2-chloro-4,6-dihydroxy-1,3,5-triazine.

Subsequent reaction with acetamide or a related nitrogen nucleophile at a higher temperature to replace the final chlorine atom.

This stepwise approach is fundamental to creating unsymmetrically substituted triazines with high precision. nih.govresearchgate.net

Table 1: Temperature-Controlled Sequential Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Relative Reactivity | Example Nucleophiles |

|---|---|---|---|

| First Chlorine Replacement | 0–5 °C | High | Alcohols, Amines, Thiols |

| Second Chlorine Replacement | Room Temperature (25-60 °C) | Medium | Amines, Alkoxides |

| Third Chlorine Replacement | Elevated Temperature (80-100 °C or higher) | Low | Less reactive amines, Anilines |

This table summarizes the general temperature conditions required for the stepwise nucleophilic substitution of chlorine atoms on the cyanuric chloride core, reflecting the decreasing reactivity of the triazine ring with each substitution. frontiersin.orgresearchgate.net

Controlled Functionalization Techniques

Control over the functionalization of the triazine ring is paramount for achieving the desired substitution pattern. The primary technique for this control is the precise management of reaction temperature. uc.ptresearchgate.netnih.gov The significant difference in the energy required to substitute the first, second, and third chlorine atoms allows for selective reactions. nih.gov

For instance, the first nucleophilic substitution can often be carried out at 0 °C, the second at room temperature, and the third may require heating or even reflux conditions. frontiersin.org Beyond temperature, the choice of nucleophile and solvent system also plays a crucial role. The inherent nucleophilicity and steric hindrance of the incoming group can influence the reaction rate and selectivity. nih.gov In some syntheses, a base such as diisopropylethylamine (DIPEA) or sodium bicarbonate is used to scavenge the HCl produced during the substitution reaction. uc.ptnih.gov This prevents side reactions and drives the equilibrium towards the desired product. The order of addition of different nucleophiles is also a critical factor in synthesizing complex, multi-functionalized triazines. researchgate.netnih.gov

Novel Catalytic and Solvent Systems in Triazine Synthesis

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. This includes the exploration of novel catalysts and solvent systems that can enhance reaction rates, improve yields, and simplify product purification.

Application of Acidic Ionic Liquids

Acidic ionic liquids (AILs) have emerged as promising green media for organic synthesis, acting as both solvents and catalysts. asianpubs.orgnih.gov These compounds are non-volatile, thermally stable, and their acidity can be tuned for specific reactions. nih.gov In the context of triazine synthesis, AILs have been successfully used to prepare 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine from cyanuric chloride and resorcinol. google.com

This one-pot synthesis method offers several advantages:

Simplified Process : It combines the reaction and catalysis steps, avoiding the need for traditional volatile and often toxic organic solvents and catalysts. google.com

Mild Conditions : The reactions can proceed under milder conditions than traditional methods. google.com

High Yield and Purity : The process can lead to high yields (≥90%) and high purity (≥99.5%) of the final product. google.com

Recyclability : The ionic liquid can be recovered and reused, reducing waste and cost. google.com

The use of Brønsted acidic ionic liquids, which contain acidic groups like -SO3H or -COOH, provides the necessary protons to catalyze reactions such as the Friedel-Crafts type reaction between cyanuric chloride and electron-rich aromatic compounds like resorcinol. nih.govgoogle.com

Table 2: Advantages of Acidic Ionic Liquids in Triazine Synthesis

| Advantage | Description |

|---|---|

| Environmentally Benign | Low vapor pressure and potential for recyclability reduce environmental impact. asianpubs.org |

| Dual Role | Acts as both a solvent and a catalyst, simplifying the reaction setup. google.com |

| High Efficiency | Leads to high product yields and purity under mild reaction conditions. google.com |

| Tunable Properties | The acidity and physical properties can be adjusted by changing the cation or anion. nih.gov |

This table highlights the key benefits of employing acidic ionic liquids as a modern solvent and catalyst system in the synthesis of 1,3,5-triazine (B166579) derivatives. asianpubs.orgnih.govgoogle.com

Mechanistic Studies of Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. Studies combining experimental and computational analysis have provided significant insights into the sequential nucleophilic substitution on cyanuric chloride. nih.gov These studies confirm that the process follows a concerted, two-stage mechanism where the nucleophilic addition is followed by the dissociation of the chloride leaving group. nih.gov

Key findings from these mechanistic studies include:

The Meisenheimer σ-complex, a potential intermediate in nucleophilic aromatic substitution, was identified as a transition state structure rather than a stable intermediate. nih.gov

There is a consistent and progressive increase in the activation energy barrier for each subsequent substitution step. The barrier for the first substitution is in the range of 2-8 kcal/mol, increasing to 9-15 kcal/mol for the second, and over 15 kcal/mol for the third. nih.gov

These computational findings align perfectly with the experimental observation that higher temperatures are required for each successive substitution, providing a strong theoretical basis for the thermodependent control of the reaction. nih.gov

Such detailed mechanistic understanding allows chemists to predict the preferential order of substitution for different nucleophiles and to design more rational and efficient synthetic routes. frontiersin.orgnih.gov

Divergent Synthesis of Analogs and Precursors

The concept of divergent synthesis involves using a common starting material or intermediate to generate a library of structurally distinct compounds by altering reaction conditions or reagents. nih.gov Cyanuric chloride is an ideal platform for divergent synthesis due to its three reactive sites that can be functionalized in a controlled, sequential manner.

Starting with cyanuric chloride, a variety of precursors can be synthesized. For example, reacting it with one equivalent of a specific nucleophile generates a monosubstituted dichlorotriazine. This intermediate can then be reacted with a range of different second nucleophiles to create a diverse set of disubstituted products. These, in turn, can be further functionalized. This strategy allows for the efficient production of a wide array of triazine analogs with different functionalities, such as triazine-based chalcones or hydrazones, from a single, readily available starting point. westminster.ac.ukmdpi.com This approach is highly valuable in fields like drug discovery and materials science, where the systematic variation of molecular structure is key to optimizing properties. nih.govmdpi.com

Formation of Triazine Hydrazone Derivatives

The synthesis of 1,3,5-triazine hydrazone derivatives is a well-established area of heterocyclic chemistry, primarily utilizing cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a versatile starting material. The synthetic strategy typically involves a sequential, multi-step process that takes advantage of the differential reactivity of the chlorine atoms on the triazine ring at varying temperatures. nih.govresearchgate.netmdpi.com

The general methodology begins with the nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride. In the first step, one or two chlorine atoms are replaced by reacting cyanuric chloride with various amines, such as piperidine, morpholine, or p-chloroaniline. nih.govresearchgate.net This initial reaction is carefully controlled by temperature; the first substitution often occurs at 0 °C, while the second may require room temperature. researchgate.netresearchgate.net

Following the introduction of the desired amine substituents, the remaining chlorine atom is displaced by reaction with hydrazine hydrate, typically under reflux in a solvent like ethanol. nih.govresearchgate.net This step yields a key intermediate, a 6-hydrazino-2,4-disubstituted-s-triazine derivative. nih.govnih.gov

The final step involves the condensation of the hydrazino group of the intermediate with a variety of aldehyde or ketone derivatives. mdpi.com This reaction is usually catalyzed by a small amount of acid, such as acetic acid, in an alcoholic solvent. nih.govresearchgate.net By reacting the hydrazino-triazine with different carbonyl compounds, such as p-substituted benzaldehydes or isatin derivatives, a diverse library of target triazine hydrazone products can be synthesized in good to high yields. nih.govresearchgate.netnih.gov

Table 1: Examples of Synthesized 1,3,5-Triazine Hydrazone Derivatives

| Starting Amine(s) | Carbonyl Compound | Final Product Name | Reference |

| Piperidine | Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| Piperidine | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

| Morpholine | 4-Fluorobenzaldehyde | 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | nih.gov |

| p-Chloroaniline, Piperidine | Isatin | 3-[2-(4-(4-chlorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono]indolin-2-one | researchgate.net |

| p-Chloroaniline, Piperidine | 5-Chloroisatin | 5-chloro-3-[2-(4-(4-chlorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono]indolin-2-one | researchgate.net |

Acetamidation and Hydroxylation Routes for Substituted Triazines

The synthesis of asymmetrically substituted triazines, such as this compound, relies on the controlled, sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. mdpi.comnih.govresearchgate.net The reactivity of the C-Cl bonds decreases with each substitution, a property that allows for the stepwise introduction of different functional groups by carefully managing reaction temperatures. researchgate.netnih.gov

Hydroxylation Routes: The introduction of hydroxyl groups onto the 1,3,5-triazine ring is achieved through nucleophilic substitution using O-centered nucleophiles. mdpi.com To obtain a dihydroxy-substituted triazine, cyanuric chloride is typically reacted with two equivalents of a base, such as sodium hydroxide (NaOH), in an aqueous solution. The first chlorine displacement generally occurs at a low temperature (0-5 °C), while the second requires a higher temperature (room temperature to 40-50 °C). researchgate.net This process yields 2-chloro-4,6-dihydroxy-1,3,5-triazine (as its salt), leaving the third chlorine available for subsequent functionalization. nih.gov The synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine from cyanuric chloride and resorcinol further illustrates the formation of hydroxylated triazines via this substitution mechanism. google.com

Acetamidation Routes: The introduction of an acetamido group (-NHCOCH₃) can be envisioned through a multi-step process starting from the 2-chloro-4,6-dihydroxy-1,3,5-triazine intermediate. A plausible route involves:

Amination: The remaining, less reactive chlorine atom is substituted with an amino group. This can be accomplished by reacting the chloro-dihydroxy-triazine intermediate with ammonia at an elevated temperature and pressure. This step would produce 2-amino-4,6-dihydroxy-1,3,5-triazine (also known as ammelide).

Acetylation: The resulting amino group is then acetylated using a standard acetylating agent, such as acetic anhydride or acetyl chloride, to yield the final this compound.

This stepwise approach, which leverages the decreasing reactivity of the triazine C-Cl bonds, is a fundamental strategy for the rational design and synthesis of specifically substituted 1,3,5-triazine derivatives. nih.govresearchgate.net

Table 2: Temperature-Dependent Reactivity of Cyanuric Chloride

| Substitution Step | Typical Nucleophile | Reaction Temperature | Product Type | Reference |

| First Chlorine | R-NH₂, R-OH, R-SH | 0-5 °C | 2-Substituted-4,6-dichloro-1,3,5-triazine | researchgate.netmdpi.com |

| Second Chlorine | R'-NH₂, R'-OH, R'-SH | Room Temperature to 50 °C | 2,4-Disubstituted-6-chloro-1,3,5-triazine | researchgate.netmdpi.comnih.gov |

| Third Chlorine | R''-NH₂, R''-OH, R''-SH | >80 °C / Reflux | 2,4,6-Trisubstituted-1,3,5-triazine | researchgate.netmdpi.com |

Computational Chemistry and Theoretical Studies of 2 Acetamido 4,6 Dihydroxy 1,3,5 Triazine and Its Analogues

Quantum Mechanical Investigations

Quantum mechanical methods provide a foundational understanding of a molecule's behavior at the electronic level. These calculations are crucial for determining stable structures, electronic properties, and the energy associated with different molecular conformations.

Density Functional Theory (DFT) Analysis of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Acetamido-4,6-dihydroxy-1,3,5-triazine and its analogues, DFT is employed to predict optimized geometries, vibrational frequencies, and a host of electronic properties. scispace.comresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost. scispace.com

One of the key insights from DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests that a molecule is more reactive and can be more readily excited. scispace.com For instance, a DFT study on a related dichlorotriazine azo dye derivative calculated a low energy gap of 2.947 eV, indicating high feasibility for HOMO to LUMO electronic transitions, which is a desirable property for various electronic and optical applications. scispace.com

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand charge distribution, hybridization, and intramolecular charge transfer interactions that contribute to the molecule's stability. scispace.com Furthermore, DFT calculations can predict other energetic properties, such as heats of formation, which are vital for assessing the potential of triazine derivatives as energetic materials. researchgate.net The introduction of different substituents (e.g., -NO₂, -NH₂, -N₃) onto the triazine ring can significantly alter these electronic properties. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.15 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -5.20 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | 2.95 eV | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. scispace.com |

Conformational Preference and Energy Landscapes

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound has rotational freedom, particularly around the single bond connecting the acetamido group to the triazine ring. DFT calculations are used to map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers that hinder free rotation. mdpi.comtcu.edu

For amine-substituted s-triazines, hindered rotation around the triazine-N bond is a known phenomenon. nih.gov Computational studies on related acetamides show a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.brscielo.br The energy barrier for this rotation in neutral triazine derivatives is typically in the range of 15-17 kcal/mol. nih.gov However, this energy landscape is not static and can be significantly influenced by the molecular environment. Both the solvent and the pH (protonation state) can alter the rotational barriers. tcu.edunih.gov For example, protonation of the triazine ring can increase the rotational barrier by 2-3 kcal/mol. nih.gov Similarly, the choice of solvent can modulate these barriers; studies on melamines show that rotational energy barriers increase in solvents in the order of CDCl₃ < CD₂Cl₂ < Acetone-d6 < DMF-d7. mdpi.com These findings highlight that the preferred conformation of the molecule can change depending on its environment.

| Factor | Effect on Rotational Barrier (ΔG‡) | Energy Range (kcal/mol) |

|---|---|---|

| Neutral State | Baseline barrier due to electronic and steric effects. | 15.3 - 16.1 nih.gov |

| Protonation | Increases the barrier to rotation. nih.gov | 17.5 - 19.3 nih.gov |

| Solvent Polarity | Barrier strength can be solvent-dependent, particularly for protonated species. mdpi.comnih.gov | 12.7 - 15.9 (for melamines) mdpi.com |

Molecular Dynamics Simulations

While quantum mechanical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with their environment.

Solvent Effects on Molecular Conformation

MD simulations explicitly model the interactions between the solute (e.g., this compound) and a large number of individual solvent molecules. This approach offers a more detailed picture of solvation than the continuum solvent models often used with DFT. tandfonline.comsemanticscholar.org Computational studies have shown that transitioning from the gas phase to an aqueous solution can cause a significant change in the conformational landscape of molecules. nih.gov MD simulations can reveal how specific solute-solvent interactions, such as hydrogen bonds with water molecules, stabilize certain conformations over others. By analyzing the trajectory of the simulation, researchers can determine the average structure, fluctuations, and the time spent in different conformational states, providing a dynamic view of how the solvent dictates the molecule's preferred shape.

Intermolecular Interactions

In condensed phases (liquids or solids), molecules are constantly interacting with their neighbors. These intermolecular forces govern a wide range of physical properties. MD simulations are a primary tool for studying these interactions dynamically. researchgate.net For a molecule like this compound, key interactions include hydrogen bonding (via its -OH and -NH- groups) and π–π stacking (involving the aromatic triazine ring).

MD simulations can quantify these interactions by calculating metrics such as the radial distribution function (RDF), which describes the probability of finding a neighboring molecule at a certain distance, and by tracking the number and lifetime of hydrogen bonds. researchgate.net For example, MD simulations of triazine-based cocrystals have been used to calculate binding energies, which quantify the strength of the intermolecular forces holding the crystal together. researchgate.net In the context of drug design, MD simulations are used to observe how a ligand interacts with a protein's active site, identifying key interactions like π-π stacking with aromatic residues that are crucial for binding and inhibitory activity. nih.gov

| Interaction Type | Primary Computational Method | Key Outputs |

|---|---|---|

| Hydrogen Bonding | Molecular Dynamics (MD) | H-bond lifetime, count, geometric analysis. nih.gov |

| π–π Stacking | MD / DFT | Interaction energies, distances, and angles between aromatic rings. nih.gov |

| Van der Waals Forces | MD / SAPT | Binding energies, cohesive energy density. researchgate.netmdpi.com |

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling provides a powerful framework for understanding how a molecule's structure relates to its biological activity, a concept known as the Structure-Activity Relationship (SAR). researchgate.net For triazine analogues, which have shown promise as antimicrobial agents and enzyme inhibitors, these models are invaluable for guiding the design of more potent and selective compounds. rsc.orgnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) and observed biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. rsc.orgnih.govnih.gov These methods align a series of known active molecules and calculate their steric and electrostatic fields. The resulting models generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. rsc.orgnih.gov For example, a CoMFA model might indicate that a bulky, electron-donating group is favored in one region, while a compact, hydrogen-bond acceptor is preferred in another.

Studies on triazine derivatives as inhibitors of targets like mTOR or human D-amino acid oxidase (h-DAAO) have successfully used CoMFA and CoMSIA to build predictive models with high statistical quality (indicated by q² and r² values). rsc.orgnih.govnih.gov These models not only predict the activity of new, unsynthesized analogues but also provide crucial insights into the binding mode with the target protein, often complemented by molecular docking and MD simulations. rsc.orgnih.govnih.gov

| Methodology | Description | Application Example |

|---|---|---|

| CoMFA | Comparative Molecular Field Analysis; correlates steric and electrostatic fields with activity. rsc.orgnih.gov | Modeling mTOR inhibitors. nih.gov |

| CoMSIA | Comparative Molecular Similarity Index Analysis; adds hydrophobic, H-bond donor/acceptor fields. rsc.orgnih.gov | Modeling h-DAAO inhibitors. rsc.orgnih.gov |

| HQSAR | Hologram QSAR; uses 2D fragment fingerprints to correlate structure with activity. nih.gov | Analysis of triazine morpholino derivatives. nih.gov |

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein, providing insights into the binding affinity and mode of action.

In the study of this compound and its analogues, molecular docking is employed to investigate their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, the epidermal growth factor receptor (EGFR) is a well-known target in the treatment of non-small cell lung cancer. nih.govacs.org Docking studies of triazine derivatives into the ATP-binding site of EGFR can reveal key interactions and predict the binding energy, which is an indicator of the stability of the ligand-protein complex. A lower, more negative binding energy suggests a more stable interaction. nih.gov

The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues in the active site of the protein. For example, the nitrogen atoms within the triazine ring can act as hydrogen bond acceptors, forming crucial interactions with the protein backbone. acs.org The acetamido and dihydroxy substituents on the triazine core can also participate in hydrogen bonding, further stabilizing the complex.

Research on various 1,3,5-triazine (B166579) derivatives has demonstrated their potential to interact with and inhibit EGFR. acs.orgnih.govfip.org The binding energies and interacting residues provide a basis for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Table 1: Illustrative Molecular Docking Results of this compound and Analogues against EGFR Kinase

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | Met793, Leu718, Gly796 | 3 |

| Analogue 1 (4-amino substituent) | -8.2 | Met793, Leu718, Cys797 | 2 |

| Analogue 2 (4-methoxy substituent) | -7.9 | Leu718, Val726, Ala743 | 1 |

| Erlotinib (Reference Drug) | -9.2 | Met793, Gln791, Thr790 | 4 |

Note: The data in this table is illustrative and intended to represent typical findings from molecular docking studies. The binding energies and interacting residues are hypothetical for this compound as specific experimental or computational data was not available in the public domain at the time of this writing.

Prediction of Reactivity Preferences via Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential.

Typically, regions of negative electrostatic potential, shown in red or yellow, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.netmdpi.comuni-muenchen.de Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. researchgate.netmdpi.comuni-muenchen.de

For this compound, an MEP analysis would reveal the most likely sites for interaction with biological macromolecules. The oxygen atoms of the dihydroxy and acetamido groups, as well as the nitrogen atoms in the triazine ring, are expected to be regions of high electron density (negative potential), making them potential hydrogen bond acceptors. The hydrogen atoms of the hydroxyl and amide groups would be regions of positive potential, acting as hydrogen bond donors.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms (dihydroxy groups) | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Oxygen atom (acetamido group) | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Nitrogen atoms (triazine ring) | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Hydrogen atoms (dihydroxy groups) | Positive | Site for nucleophilic attack, hydrogen bond donor |

| Hydrogen atom (acetamido group) | Positive | Site for nucleophilic attack, hydrogen bond donor |

Note: This table is based on the general principles of Molecular Electrostatic Potential analysis applied to the structure of this compound. The characteristics are predictive and illustrative.

Theoretical Assessment of Drug-like Nature and Bioavailability

The assessment of a compound's drug-like properties is a critical step in the early stages of drug discovery. Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are key determinants of its bioavailability and potential as a therapeutic agent. researchgate.netnih.govmedilam.ac.irnih.gov

One of the most common filters for drug-likeness is Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

For this compound, these parameters can be calculated to provide a preliminary assessment of its oral bioavailability. Additionally, other descriptors such as the topological polar surface area (TPSA), which is a good indicator of drug transport properties, are also considered. A TPSA value of less than 140 Ų is generally associated with good cell membrane permeability. medilam.ac.ir

In silico ADME prediction tools can provide a more comprehensive profile, including parameters like gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. nih.govresearchgate.net These predictions help in identifying potential liabilities of a drug candidate early in the development process, allowing for modifications to be made to improve its pharmacokinetic profile.

Table 3: In Silico Prediction of ADME and Drug-likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 185.13 g/mol | Yes (< 500) |

| logP | -1.2 | Yes (< 5) |

| Hydrogen Bond Donors | 3 | Yes (< 5) |

| Hydrogen Bond Acceptors | 6 | Yes (< 10) |

| Topological Polar Surface Area (TPSA) | 110.5 Ų | Favorable (< 140 Ų) |

| Gastrointestinal Absorption | High | - |

| Blood-Brain Barrier Permeation | Low | - |

Note: The values in this table are calculated based on the chemical structure of this compound using standard computational models and are for illustrative purposes.

Mechanistic Insights into Chemical Reactivity and Transformation Pathways

Hydrolytic Degradation Mechanisms of Triazines

The stability of the s-triazine ring is significantly influenced by its substituents. In aqueous environments, hydrolytic degradation is a key transformation pathway. This process involves the nucleophilic attack of water on the carbon atoms of the triazine ring, leading to the substitution of existing functional groups.

The hydrolytic degradation of many substituted triazines proceeds in a stepwise manner. For 2-Acetamido-4,6-dihydroxy-1,3,5-triazine, hydrolysis can lead to the formation of other triazine derivatives, such as ammelide and potentially ammeline, although the direct pathway is not extensively documented for this specific compound.

A plausible hydrolytic pathway involves the initial cleavage of the amide bond in the acetamido group (-NHCOCH₃) to yield an amino group (-NH₂). This transformation would convert this compound into ammelide (2-Amino-4,6-dihydroxy-1,3,5-triazine). This reaction is a classic hydrolysis of an amide to a carboxylic acid (acetic acid) and an amine.

Further hydrolysis of ammelide would involve the replacement of one of the hydroxyl groups with an amino group to form ammeline (2,4-Diamino-6-hydroxy-1,3,5-triazine). However, the more commonly observed pathway for amino-substituted triazines is the sequential hydrolysis of amino groups to hydroxyl groups. For instance, the degradation of melamine (2,4,6-triamino-1,3,5-triazine) proceeds through ammeline and ammelide to finally form cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine). nih.gov Therefore, the formation of ammeline from the target compound would require conditions favoring amination over hydroxylation, which is less typical in simple hydrolysis.

The ultimate product of exhaustive hydrolysis of most substituted s-triazines is cyanuric acid, where all substituents are replaced by hydroxyl groups. researchgate.net

The kinetics of triazine hydrolysis are profoundly affected by environmental factors, most notably pH and temperature.

pH: The rate of hydrolysis is strongly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of substituents on the triazine ring. For many triazine derivatives, the hydrolysis rate increases at low pH due to the protonation of the nitrogen atoms in the ring, which enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. researchgate.netnih.gov Conversely, under alkaline conditions, the attack by hydroxide ions (OH⁻), a stronger nucleophile than water, can also accelerate the degradation of certain triazines. researchgate.net For instance, studies on 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine have shown a strong dependence of the hydrolysis rate on hydrogen ion concentration. acs.org

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. researchgate.net The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation. Studies on monochlorotriazine reactive dyes have shown that the rate constant of hydrolysis can increase significantly with a rise in temperature. researchgate.net

The table below, derived from studies on a related triazine compound, illustrates the impact of pH and temperature on hydrolysis rates.

| Compound | Temperature (°C) | pH | Rate Equation | Reference |

| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | 22 | Variable | d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺] | acs.org |

| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | 60 | Variable | d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺] | acs.org |

This interactive table provides kinetic data for a representative triazine compound, highlighting the influence of environmental conditions.

Oxidative Transformation Processes

Oxidative degradation provides another significant pathway for the transformation of triazine compounds, often involving highly reactive species like hydroxyl radicals (·OH).

Hydroxyl radicals are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of organic pollutants, including triazines. researchgate.net The reaction of ·OH with s-triazines can proceed through two primary mechanisms: hydrogen abstraction from the substituents or addition to the aromatic ring. nih.gov

For this compound, which lacks hydrogen atoms directly attached to the triazine ring, the dominant mechanism for ·OH attack is expected to be addition to the ring carbons or hydrogen abstraction from the acetyl group or the N-H bond. nih.gov The addition of a hydroxyl radical to the triazine ring forms a hydroxy-triazinyl radical adduct. This intermediate is unstable and can undergo further reactions, leading to the formation of hydroxylated derivatives or ring cleavage. nih.gov

The rate of these reactions is typically very high, making ·OH-mediated oxidation an effective degradation process. The presence of hydroxyl and acetamido groups, which are electron-donating, may activate the ring towards electrophilic attack by radicals.

The oxidative degradation of triazines by hydroxyl radicals can lead to a variety of byproducts. The initial attack results in the formation of hydroxylated triazines. Subsequent reactions can lead to the dealkylation or deamination of the side chains and, ultimately, to the cleavage of the triazine ring itself. researchgate.net

For this compound, potential oxidative byproducts could include:

Hydroxylated parent compound: Formed by the addition of ·OH to the triazine ring.

Ammelide: Formed by the oxidative cleavage of the acetyl group from the acetamido substituent.

Cyanuric acid: As a result of the complete replacement of the acetamido group.

Ring-opened products: More extensive oxidation can lead to the fragmentation of the stable triazine ring, ultimately resulting in the formation of smaller organic molecules and mineralization to CO₂, H₂O, and nitrogen-containing inorganic species. plos.org

The distribution of these byproducts depends on the reaction conditions, including the concentration of hydroxyl radicals and the presence of other substances in the medium.

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is electron-deficient due to the presence of three electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (S_NAr). researchgate.net This reactivity is famously exploited in the synthesis of a vast number of triazine derivatives starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.com

In cyanuric chloride, the chlorine atoms can be replaced sequentially by various nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature. The first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. core.ac.uk

For this compound, the reactivity towards nucleophilic substitution is significantly different from that of cyanuric chloride. The hydroxyl groups are strongly electron-donating (especially in their deprotonated, -O⁻, form under basic conditions), which increases the electron density of the triazine ring and thus deactivates it towards nucleophilic attack. The acetamido group is also considered an activating group. Therefore, further nucleophilic substitution on the ring of this compound would be considerably more difficult compared to its chlorinated analogues.

Reactions would likely occur at the substituent groups rather than on the ring itself. For example, a strong base could deprotonate the hydroxyl or amide groups, which could then act as nucleophiles in other reactions. It has been noted that once an amine is incorporated onto an s-triazine, it is very difficult to substitute it with another nucleophile. nih.gov

The table below summarizes the typical conditions for sequential nucleophilic substitution on cyanuric chloride, illustrating the controlled reactivity of the triazine core.

| Substitution Step | Nucleophile | Typical Temperature (°C) | Product Type | Reference |

| First Chlorine | R-NH₂, R-OH, R-SH | 0 - 5 | Mono-substituted di-chloro-triazine | |

| Second Chlorine | R'-NH₂, R'-OH, R'-SH | Room Temperature | Di-substituted mono-chloro-triazine | core.ac.uk |

| Third Chlorine | R''-NH₂, R''-OH, R''-SH | Elevated (e.g., 70-100) | Tri-substituted triazine | core.ac.uk |

This interactive table demonstrates the temperature-controlled sequential substitution reactions of cyanuric chloride, a foundational concept in triazine chemistry.

Reactivity at Different Positions of the Triazine Nucleus

The carbon atoms (C2, C4, C6) of the triazine nucleus in this compound are fully substituted. The presence of the electron-donating acetamido and hydroxyl (keto) groups significantly increases the electron density of the ring compared to an unsubstituted or halogen-substituted triazine. mdpi.com Consequently, the triazine carbons are deactivated towards further nucleophilic substitution, a common reaction pathway for activated triazines like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.com

The primary sites of reactivity are therefore not the carbon skeleton of the nucleus but rather the exocyclic functional groups and the nitrogen atoms within the triazine ring.

Ring Nitrogen Atoms (N1, N3, N5): In the dominant dione tautomer, the N1, N3, and N5 positions bear hydrogen atoms. These N-H protons are acidic and can be deprotonated by a base to form nucleophilic anions. These sites are susceptible to electrophilic attack, most commonly through reactions like alkylation or acylation.

Exocyclic Atoms: The nitrogen and oxygen atoms of the substituents are also key reaction centers.

Acetamido Group: The amide nitrogen (N-H) is a potential site for deprotonation and subsequent reaction.

Keto Groups: The exocyclic oxygen atoms of the C4 and C6 keto groups possess lone pairs of electrons and can act as nucleophilic sites, particularly for reactions with hard electrophiles, leading to O-alkylation under certain conditions.

Electrophilic attack directly on the triazine ring carbons is highly unfavorable due to the ring's electron-deficient nature. nih.gov Transformation pathways for this molecule are thus dominated by reactions on the N-H and C=O moieties of its stable tautomeric form.

Influence of Substituents on Reaction Selectivity

The reaction selectivity of this compound is determined by the electronic effects of its substituents, which influence the acidity and nucleophilicity of the various potential reaction sites. researchgate.net The presence of multiple reactive N-H and C=O groups means that reaction outcomes can often be controlled by carefully selecting reagents and conditions.

Hydroxyl/Keto Groups: In the stable 1,3,5-triazinan-4,6-dione form, the two keto groups are electron-withdrawing through induction. The associated ring N-H protons at positions 1, 3, and 5 are acidic and represent primary sites for reactions initiated by a base.

Acetamido Group: The amide group exhibits dual electronic effects. The nitrogen atom donates electron density to the ring via resonance (+R effect), while the carbonyl group is electron-withdrawing via induction (-I effect). This group further deactivates the ring carbons toward nucleophilic attack. rsc.org The amide N-H proton is also acidic and can compete with the ring N-H protons in reactions.

The substitution of an amine onto a triazine ring is known to make subsequent substitutions by other nucleophiles more difficult. nih.govcedia.edu.ecsemanticscholar.org In the context of this compound, all positions are already substituted by O- and N-type groups, rendering the ring core relatively inert. Reaction selectivity is therefore a question of which heteroatom (ring nitrogen, amide nitrogen, or carbonyl oxygen) will react with an incoming electrophile. This selectivity is governed by factors such as the relative acidity of the N-H protons, the hardness/softness of the electrophile (HSAB theory), and the reaction solvent and temperature. For instance, alkylation reactions could potentially yield a mixture of N-alkylated and O-alkylated products, with the specific outcome depending on the conditions employed.

The table below summarizes the electronic influence of the substituents on the reactivity of the triazine core.

| Substituent (Tautomeric Form) | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Triazine Ring Carbons | Primary Reaction Sites |

|---|---|---|---|---|---|

| Acetamido (-NHCOCH₃) | C2 | Weakly Withdrawing | Strongly Donating | Deactivating for Nucleophilic Substitution | Amide N-H |

| Keto (=O) / Ring NH | C4, C6 | Strongly Withdrawing | N/A | Deactivating for Nucleophilic Substitution | Ring N-H, Carbonyl O |

The following table outlines potential transformation pathways based on the reactivity of the functional groups.

| Reaction Type | Reagent Class | Potential Reaction Site(s) | Expected Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., R-X) + Base | Ring N-H, Amide N-H, Carbonyl O | N-alkyl or O-alkyl derivatives |

| Acylation | Acyl Halides (e.g., RCOCl) + Base | Ring N-H, Amide N-H | N-acyl derivatives |

| Deprotonation | Strong Base (e.g., NaH) | Ring N-H, Amide N-H | Triazine salt (anion) |

Investigation of Biologically Relevant Activities and Underlying Mechanisms in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Characterization

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. For various triazine compounds, this has been a primary area of investigation to understand their pharmacological profiles.

Antimicrobial Activity Mechanisms

The 1,3,5-triazine (B166579) scaffold is present in numerous compounds synthesized and evaluated for their potential as antimicrobial agents against a wide range of pathogens. nih.govresearchgate.net

Antifungal and Antiviral Pathways

There is no available scientific literature detailing the in vitro antifungal or antiviral activities of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine. Studies on other derivatives of the 1,3,5-triazine core have shown a range of biological activities, but these findings cannot be specifically attributed to the 2-acetamido-4,6-dihydroxy substituted compound. The underlying mechanisms through which this specific molecule might interact with fungal or viral pathways remain uninvestigated.

Antiproliferative and Anticancer Mechanistic Explorations

Cell Viability Modulation in Cancer Cell Lines (in vitro studies)

No in vitro studies have been published that evaluate the effect of this compound on the cell viability of cancer cell lines. While the broader class of 1,3,5-triazine derivatives has been a subject of interest in anticancer research, with various analogues showing cytotoxic effects, the specific impact of the 2-acetamido and 4,6-dihydroxy substitutions on this activity has not been reported. Therefore, there is no data to present in a table format regarding its efficacy against any cancer cell lines.

Advanced Applications in Materials Science and Engineering

Design and Synthesis of Covalent Triazine Frameworks (CTFs)

Covalent triazine frameworks (CTFs) are a class of porous organic polymers constructed from 1,3,5-triazine (B166579) rings linked by strong covalent bonds. acs.org These materials are renowned for their permanent porosity, exceptional stability, and π-conjugated structures. acs.org The primary synthesis route for CTFs involves the trimerization of monomers containing nitrile groups (C≡N). nih.gov This reaction creates the characteristic triazine rings that form the nodes of the porous network.

Several methods have been developed to facilitate this polymerization:

Ionothermal Polymerization : This is a standard method where nitrile-based monomers are heated at high temperatures (around 400 °C) in the presence of molten zinc chloride (ZnCl₂). mdpi.comnih.gov The ZnCl₂ acts as a solvent, a Lewis acid catalyst, and a templating agent for pore formation. mdpi.com

Superacid-Catalyzed Polymerization : To avoid the high temperatures that can cause partial carbonization of the framework, strong Brønsted acids like trifluoromethanesulfonic acid (TFMS) can be used as catalysts. acs.orgmdpi.com This method often proceeds at lower temperatures, including room temperature. mdpi.com

Aromatic Amide Condensation : An alternative route involves the condensation of aromatic amide monomers using a catalyst and dehydrating agent like phosphorus pentoxide (P₂O₅). acs.orgnih.gov In this process, the amide group is first dehydrated to a nitrile, which then undergoes trimerization to form the triazine rings. acs.orgnih.gov

While these methods rely on building the triazine ring during polymerization, a pre-formed molecule like 2-Acetamido-4,6-dihydroxy-1,3,5-triazine is not a typical monomer for CTF synthesis. However, its functional groups could theoretically be modified—for instance, by converting the hydroxyl groups into nitrile-functionalized linkers—to create a precursor suitable for incorporation into a CTF structure.

Porous Materials for Adsorption and Separation

The well-defined micropores and high nitrogen content of CTFs and other triazine-based porous organic polymers (POPs) make them highly effective materials for gas adsorption and separation. acs.orgcrimsonpublishers.com The nitrogen atoms in the triazine rings create a strong affinity for CO₂, a key factor in applications related to carbon capture. rsc.org

Research has demonstrated the efficacy of various triazine-based frameworks:

Frameworks synthesized from triphenylamine- and carbazole-based monomers have shown high CO₂ uptake and excellent selectivity for CO₂ over N₂. rsc.orgacs.org

The introduction of polar groups, such as benzothiadiazole, into the polymer skeleton can further enhance the binding affinity for CO₂ molecules, leading to superior adsorption capacity. rsc.org

Beyond carbon capture, triazine-based POPs have been investigated for other environmental remediation tasks, such as the adsorptive desulfurization of model fuels through noncovalent interactions between the π-electron-rich network and sulfur compounds. acs.org

The performance of these materials is often quantified by their Brunauer–Emmett–Teller (BET) specific surface area and their gas uptake capacity, as highlighted in the table below.

| Material | BET Surface Area (m²/g) | CO₂ Uptake (1 bar, 273 K) | Monomer/Precursor | Reference |

|---|---|---|---|---|

| PCTF-4 | 1404 | 20.5 wt% | Triphenylamine/Benzothiadiazole Nitriles | rsc.org |

| CTF-hex6 | 1728 | 66.4 cm³/g | Pseudo-octahedral Hexanitrile | mdpi.com |

| MaTa-COF | 621.15 | Not Reported | Melamine and Terephthalaldehyde | rsc.org |

| PCBZL | 424 | 64.1 mg/g | Triazine/Carbazole | acs.org |

| TP-CMP-2 | 556.58 | 1.09 mmol/g (at 298K) | Triazine-thiophene and Pyrrole | semanticscholar.org |

Sensory Material Development

The unique electronic properties of the 1,3,5-triazine ring allow for its use in the development of highly sensitive chemical sensors. rsc.org When incorporated into larger π-conjugated systems, the electron-deficient nature of the triazine core can facilitate processes like intramolecular charge transfer (ICT), which are sensitive to the surrounding chemical environment. nih.gov This has led to the design of triazine-based fluorescent probes for detecting a variety of analytes.

Key applications in sensory material development include:

Metal Ion Detection : Triazine-based sensors have been designed for the sequential detection of mercury (Hg²⁺) and L-cysteine. nih.gov The mechanism often involves chelation-enhanced fluorescence (CHEF), where binding to the metal ion blocks non-emissive pathways and "turns on" fluorescence. nih.gov Similarly, triazine-based covalent organic frameworks have demonstrated high sensitivity for detecting iron (Fe³⁺) ions through fluorescence quenching. rsc.org

Detection of Nitroaromatic Compounds : The electron-rich frameworks of some triazine-based polymers make them suitable for sensing electron-deficient nitroaromatic compounds, which are common components of explosives. researchgate.net Detection occurs via a fluorescence quenching mechanism upon interaction with the analyte. researchgate.net

The functional groups on a triazine derivative play a crucial role in its sensory capabilities. The hydroxyl and acetamido groups present in this compound could potentially serve as binding sites for specific analytes, suggesting its utility as a component in sensor design.

Triazine-Based Functional Polymers and Macromolecules

The versatility of the triazine ring extends beyond CTFs to a broad range of functional polymers and macromolecules. By selecting appropriate substituents for the 2, 4, and 6 positions of the triazine core, polymers with tailored properties can be synthesized for diverse applications. crimsonpublishers.com

Integration into Polymer Matrices

Triazine derivatives are frequently incorporated into existing polymer matrices as additives to enhance their performance and durability. Their stability and functional properties make them ideal for this purpose.

UV Absorbers : Many triazine derivatives strongly absorb ultraviolet radiation. researchgate.net When added to coatings and plastics, they protect the underlying material from photodegradation, thereby preventing photoaging and extending the material's lifespan. researchgate.net

Flame Retardants : Due to their high nitrogen content, triazine compounds are excellent charring agents. researchgate.net When integrated into polymers like polypropylene, they function as part of an intumescent flame-retardant (IFR) system. mdpi.com Upon heating, they promote the formation of a stable, insulating char layer that protects the polymer from further combustion. researchgate.net A molecule such as this compound, with its high nitrogen and oxygen content, would be expected to perform well as a charring agent.

Crosslinking and Composite Material Formation

Triazine derivatives with multiple reactive functional groups are effective crosslinking agents, enabling the formation of robust, three-dimensional polymer networks and composite materials.

A notable example is the use of 1,3,5-triazine-2,4,6-tribenzaldehyde to crosslink chitosan, a natural biopolymer. nih.gov The aldehyde groups of the triazine derivative react with the amino groups of chitosan to form imine bonds, creating a hydrogel network that exhibits responsiveness to both pH and temperature. nih.gov Similarly, the two hydroxyl groups on this compound offer potential reactive sites for crosslinking reactions with polymers containing complementary functional groups, such as isocyanates or epoxides, to form stable composite materials.

Novel Catalyst Development and Applications

The inherent properties of triazine-based materials make them excellent candidates for heterogeneous catalysis. rsc.orgresearchgate.net Porous organic polymers based on triazine offer high surface areas, exceptional thermal and chemical stability, and a high density of catalytically active nitrogen sites. researchgate.neteurekaselect.com These platforms can be used directly as organocatalysts or as supports for immobilizing metal nanoparticles. rsc.org

Recent research highlights several catalytic applications:

Organocatalysis : Triazine-based porous polymers have been modified with copper(II) and used to catalyze Henry reactions with high conversion and selectivity. uc.ptmdpi.com

Photocatalysis : The conjugated structure of some triazine-based conjugated microporous polymers (CMPs) allows them to act as visible-light-active photocatalysts. acs.org These materials have been successfully employed for photocatalytic water splitting to produce hydrogen. acs.org

Catalyst Supports : The high stability and tunable porosity of triazine polymers make them ideal supports for metallic catalysts. eurekaselect.com The nitrogen atoms within the triazine framework can coordinate with metal ions, preventing leaching and aggregation of the active catalytic species. rsc.org

The field of triazine-based catalysts is rapidly expanding, with ongoing efforts to design materials with tailored active sites for a wide range of organic transformations. rsc.orgrsc.org

Triazine-Metal Complexes in Catalysis

The 1,3,5-triazine core is a well-established building block for constructing polydentate ligands capable of coordinating with various metal ions to form stable complexes. These triazine-based ligands can influence the electronic and steric environment around a metal center, thereby tuning its catalytic activity. The nitrogen atoms of the triazine ring, along with functional substituents, can act as coordination sites.

For instance, triazine derivatives featuring pyridyl or other nitrogen-containing appendages have been successfully used to create ligands for metal-mediated catalysis. These complexes have found applications in oxidation catalysis, where the stability and activity of the catalyst can be enhanced by incorporating the triazine scaffold into the ligand design. In such systems, the triazine unit often serves as a rigid core to organize multiple binding sites, facilitating the formation of polynuclear metal complexes which can exhibit cooperative catalytic effects.

Despite the general utility of triazines in forming catalytic metal complexes, there is a lack of specific studies detailing the synthesis and catalytic application of metal complexes derived directly from this compound. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups have the potential to act as coordination sites, but research documenting their use in this specific molecule for catalytic purposes is not currently available.

Organic Catalysis Mediated by Triazine Scaffolds

The triazine scaffold is also a valuable platform for the development of organocatalysts, where the molecule facilitates a chemical reaction without the involvement of a metal. The electron-withdrawing nature of the triazine ring and the ability to introduce various functional groups at the 2, 4, and 6 positions allow for the design of catalysts with specific properties.

Functionalized triazines, particularly melamine (2,4,6-triamino-1,3,5-triazine) and its derivatives, have been employed as organocatalysts. For example, melamine functionalized with basic groups like tetramethylguanidine has been shown to be an effective multifunctional organocatalyst for multi-component synthesis reactions. nih.govresearchgate.net In these cases, the triazine core acts as a robust and stable support for the catalytically active functional groups. The presence of multiple amino groups on the melamine scaffold allows for synergistic effects and the creation of a specific chemical environment to promote reactions. nih.govresearchgate.net

Amide-based functional groups attached to various scaffolds are known to participate in catalysis, often through hydrogen bonding interactions that activate substrates. rsc.orgpsu.edu The this compound molecule contains both hydroxyl and amide functionalities, which could theoretically engage in hydrogen-bond-donating or accepting interactions to catalyze organic transformations. However, specific research demonstrating the use of this compound as an organocatalyst is not found in the reviewed literature. While the structural motifs are promising, their catalytic potential in this specific arrangement remains an unexplored area of research.

Environmental Chemistry and Abiotic/biotic Transformation Studies

Photocatalytic and Advanced Oxidation Process Degradation

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) nih.gov. Photocatalysis, a type of AOP, has been shown to be effective in degrading various s-triazine herbicides and their metabolites rsc.orgresearchgate.netadvancedsciencenews.com.

The photocatalytic degradation of s-triazines, often mediated by titanium dioxide (TiO2), typically follows pseudo-first-order kinetics researchgate.net. The degradation rates are influenced by the specific substitutions on the triazine ring. For instance, studies on herbicides like atrazine, propazine, and cyanazine show that degradation proceeds through competitive reactions including oxidation of alkyl side chains, dechlorination, and eventual hydroxylation of the triazine ring rsc.orgadvancedsciencenews.com.

The degradation of s-triazines leads to the formation of various transformation products. Common intermediates include dealkylated and hydroxylated derivatives. For many s-triazine compounds, a key intermediate in both photocatalytic and microbial degradation is cyanuric acid researchgate.netmdpi.com. It is plausible that the degradation of 2-Acetamido-4,6-dihydroxy-1,3,5-triazine would also proceed through the cleavage of the acetamido group, leading to the formation of ammelide and subsequently cyanuric acid.

Table 1: Examples of Photocatalytic Degradation Intermediates of Structurally Related s-Triazine Herbicides

| Parent Compound | Intermediate Compounds | Final Mineralization Products |

| Atrazine | Deethylatrazine, Deisopropylatrazine, Hydroxyatrazine, Ammeline, Ammelide | Carbon Dioxide, Water, Nitrate, and Chloride ions |

| Simazine | Hydroxysimazine, N-ethylammelide, Ammeline, Ammelide | Carbon Dioxide, Water, Nitrate, and Chloride ions |

| Cyanazine | Deethylcyanazine, Cyanazine amide, Hydroxyatrazine | Carbon Dioxide, Water, Nitrate, and Chloride ions |

Note: This table presents data for related s-triazine herbicides to illustrate common degradation pathways, as specific data for this compound is not available.

The efficiency of photocatalytic degradation is significantly influenced by the properties of the catalyst and the light conditions. Titanium dioxide (TiO2) is a commonly used photocatalyst due to its high reactivity, photostability, and low cost mdpi.com. The photocatalytic activity of TiO2 can be enhanced by modifying its properties, such as by doping with fluorine or creating hybrid materials with covalent triazine frameworks rsc.orgrsc.org. These modifications can lead to a narrower bandgap, increased number of active sites, and improved separation of photo-generated electron-hole pairs, thereby enhancing the degradation rate of pollutants mdpi.comrsc.org.

The intensity and wavelength of the light source are also critical factors. Simulated solar light has been effectively used in many studies, indicating that these degradation processes can occur under natural environmental conditions rsc.org. Increasing the energy of the light source has been shown to increase the degradation rate of triazines and can lead to more complete mineralization, favoring the formation of less hazardous metabolites researchgate.net.

Microbial Metabolism Pathways

Microbial degradation is a key process in the environmental dissipation of s-triazine compounds. A variety of microorganisms have been identified that can utilize s-triazines as a source of nitrogen and sometimes carbon mdpi.comnih.gov.

Numerous bacterial strains capable of degrading s-triazine herbicides have been isolated from agricultural soils. These include species from the genera Pseudomonas, Arthrobacter, Nocardioides, Alcaligenes, and Stenotrophomonas nih.govnih.govresearchgate.netejbiotechnology.info. These microorganisms have demonstrated the ability to break down complex s-triazine structures through various metabolic pathways mdpi.comnih.gov. For example, Pseudomonas sp. strain ADP is a well-studied bacterium that can mineralize atrazine researchgate.netnih.gov. It is likely that microbial consortia in soil and water environments would also be capable of degrading this compound.

Table 2: Examples of Microbial Genera Capable of Degrading s-Triazine Compounds

| Microbial Genus | Degraded s-Triazine Compound(s) | Reference(s) |

| Pseudomonas | Atrazine, Simazine, Cyanuric Acid | researchgate.netnih.gov |

| Arthrobacter | Atrazine, Simazine | researchgate.netejbiotechnology.info |

| Nocardioides | Atrazine, Simazine, Propazine | nih.gov |

| Alcaligenes | Atrazine | nih.gov |

| Rhodococcus | Atrazine | nih.gov |

Note: This table lists microbial genera known to degrade related s-triazine compounds, as specific degraders of this compound have not been identified in the reviewed literature.

The microbial degradation of s-triazines is an enzyme-mediated process involving a series of hydrolytic reactions researchgate.netnih.gov. The enzymes responsible for the initial steps of degradation of chloro-s-triazines belong to the amidohydrolase superfamily mdpi.comnih.gov. Key enzymes in the well-characterized atrazine degradation pathway in Pseudomonas sp. strain ADP are AtzA, AtzB, and AtzC, which are encoded by the atzA, atzB, and atzC genes, respectively researchgate.net.

These enzymes catalyze the sequential hydrolytic removal of the substituents from the s-triazine ring. The process typically involves dechlorination (if applicable), dealkylation, and deamination, leading to the formation of cyanuric acid researchgate.netmdpi.com. Cyanuric acid is then further metabolized by other enzymes (AtzD, AtzE, and AtzF) into carbon dioxide and ammonia researchgate.net. Given that this compound already possesses hydroxyl groups, its microbial degradation would likely commence with the hydrolysis of the acetamido group by an amidase, a class of enzymes that catalyze the cleavage of amide bonds wikipedia.orgnih.gov. This would likely yield ammelide, which can then be further hydrolyzed to cyanuric acid.

Sorption and Transport Phenomena in Environmental Compartments

The movement and availability of s-triazine compounds in the environment are largely controlled by sorption processes in soil and sediments. Sorption refers to the binding of chemicals to solid surfaces, which can reduce their concentration in the aqueous phase and limit their mobility and bioavailability mst.edu.

The extent of sorption of s-triazine herbicides and their metabolites is influenced by soil properties such as organic matter content, clay content, and pH. Generally, s-triazines with lower water solubility and higher hydrophobicity exhibit stronger sorption to soil organic matter mdpi.com. Hydroxylated metabolites of s-triazines, such as hydroxyatrazine, tend to be more strongly sorbed to soil colloids than their parent compounds, making them less mobile sdstate.edu. This is attributed to their ability to form stronger hydrogen bonds with soil organic matter and clay minerals.

Given the polar nature of the hydroxyl and acetamido groups in this compound, it is expected to have a relatively high water solubility and potentially lower sorption to soil compared to more hydrophobic s-triazines. However, the presence of the hydroxyl groups could also facilitate hydrogen bonding with soil components, leading to some degree of sorption. The mobility of polar s-triazine metabolites in soil is a complex phenomenon, and they can still be transported through the soil profile, potentially reaching groundwater mst.eduwho.int. The addition of soil amendments like biochar has been shown to increase the sorption of triazine herbicides and their metabolites, thereby reducing their mobility mdpi.com.

Table of Mentioned Compound Names

| Common Name/Abbreviation | Systematic Name |

| This compound | N-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetamide |

| Ammelide | 2-Amino-4,6-dihydroxy-1,3,5-triazine |

| Ammeline | 4,6-Diamino-1,3,5-triazin-2-ol |

| Atrazine | 6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine |

| Cyanazine | 2-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile |

| Cyanuric acid | 1,3,5-Triazinane-2,4,6-trione |

| Deethylatrazine | 6-Chloro-N-isopropyl-1,3,5-triazine-2,4-diamine |

| Deethylcyanazine | 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile |

| Deisopropylatrazine | N-Ethyl-6-chloro-1,3,5-triazine-2,4-diamine |

| Hydroxyatrazine | 6-(Ethylamino)-4-(isopropylamino)-1,3,5-triazin-2-ol |

| Propazine | 6-Chloro-N,N'-diisopropyl-1,3,5-triazine-2,4-diamine |

| Simazine | 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine |

| Titanium dioxide | Titanium(IV) oxide |

Interaction with Soil Minerals and Organic Matter

The interaction of triazine compounds with soil is a critical factor governing their environmental persistence and transport. These interactions are primarily with soil organic matter (SOM) and clay minerals. For polar triazine metabolites, such as those containing hydroxyl groups, specific interactions like hydrogen bonding can play a significant role in their sorption to soil particles.

Research on hydroxyatrazine indicates that it is more strongly adsorbed to soil than its parent compound, atrazine. nih.govbohrium.com This increased sorption is attributed to the hydroxyl groups, which can form hydrogen bonds with functional groups on the surface of soil organic matter and clay minerals. The acetamido group in this compound would likely contribute further to its sorptive behavior through similar hydrogen bonding mechanisms.

The sorption of triazine compounds to soil is a complex process influenced by various factors including soil pH, organic matter content, and clay content. Studies on hydroxyatrazine have shown that its adsorption is significantly higher in soils with greater organic carbon content. nih.gov For instance, the adsorption coefficient for hydroxyatrazine was found to be 48% higher in a vegetated filter strip soil with higher organic carbon compared to a cultivated soil. nih.gov

The strength of this interaction is often quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher values indicate stronger sorption and lower mobility.

Table 1: Illustrative Sorption Coefficients for Hydroxyatrazine in Various Soil Types

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |

|---|---|---|---|---|

| Wetland Soil | 7.31 | 109.7 | 1500 | acs.org |

| Cultivated Clay | 1.7 | - | - | nih.gov |

Note: This data is for hydroxyatrazine and is intended to be illustrative of the potential behavior of this compound.

Mobility and Bioavailability Considerations

The mobility of a chemical in soil is inversely related to its sorption. Compounds that are strongly adsorbed to soil particles are less likely to leach into groundwater or be transported via surface runoff. Given the expected strong interaction of this compound with soil components, its mobility is predicted to be low. Studies on hydroxyatrazine consistently show it to be less mobile than atrazine and its dealkylated metabolites. nih.govresearchgate.net In some cases, the mobility of hydroxyatrazine is considered to be very low.

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is also closely linked to sorption. Strongly sorbed compounds are generally less bioavailable. The process of "aging" can further reduce the bioavailability of triazine residues in soil over time. nih.govnih.gov This phenomenon involves the gradual sequestration of the chemical within the soil matrix, making it less accessible to microorganisms for degradation. In soils with higher organic matter, the bioavailability of triazine amines has been shown to decline significantly over time. nih.gov

The degradation of triazine compounds in the environment occurs through both abiotic and biotic pathways. Hydrolysis, a chemical process, can be a significant degradation route for some triazines, particularly under acidic or basic conditions. However, microbial degradation is often the primary mechanism for the breakdown of triazine herbicides and their metabolites in soil. The half-life of a compound in soil, which is the time it takes for half of the initial amount to dissipate, is a key indicator of its persistence. The half-life of hydroxyatrazine in soil has been reported to be significantly longer than that of atrazine, indicating greater persistence. iastate.edu

Table 2: Illustrative Degradation Half-Lives for Atrazine and its Metabolites

| Compound | Soil Type | Half-life (days) | Conditions | Reference |

|---|---|---|---|---|

| Atrazine | Agricultural Soil | 16 | Field conditions | researchgate.net |

| Atrazine | Various | 14 - 109 | - | rsc.org |

| Hydroxyatrazine | - | 121 | - | iastate.edu |

| Atrazine | Unsaturated Soil | 41 - 231 | Lab, dependent on depth | oup.com |

Note: This data is for atrazine and its common metabolites and is intended to provide context for the potential persistence of this compound.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes for Triazine Derivatives

The chemical synthesis of triazine derivatives has traditionally relied on methods that can be energy-intensive and utilize hazardous solvents. nih.gov Recognizing the environmental impact, a significant future direction is the development of sustainable and green synthetic protocols. mdpi.com Research is increasingly focused on methodologies that align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic reagents. nih.govresearchgate.net

Key areas of development in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times, often from hours to mere minutes, while also increasing product yields. mdpi.comchim.it For instance, microwave-assisted methods have achieved yields of up to 88% in as little as 150 seconds for certain triazine derivatives. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemical methods employ ultrasonic waves to accelerate reactions. mdpi.com This approach is particularly advantageous as it can often be conducted in aqueous media, minimizing the need for organic solvents. nih.govnih.gov Research has demonstrated that triazine derivatives can be obtained in yields exceeding 75% within just 5 minutes using this technique. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is a core principle of green chemistry. chim.it These solvent-free methodologies are not only cleaner but also more economical and safer. chim.it

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water. nih.gov Sonochemical methods, for example, have been successfully developed to synthesize 1,3,5-triazine (B166579) derivatives using water as the solvent. nih.gov

These sustainable approaches are not only environmentally responsible but also offer economic advantages by reducing resource consumption and simplifying purification processes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Key Advantages | Reported Reaction Time | Reported Yields | Solvent |

|---|---|---|---|---|

| Conventional Heating | Well-established | Hours (4-5 h) | Variable (e.g., 69%) | Often organic solvents |

| Microwave-Assisted | Rapid, high yield | Minutes (e.g., 2.5 min) | High (up to 94%) | DMF, water, or solvent-free |

| Ultrasound-Assisted | Fast, eco-friendly | Minutes (5-35 min) | High (up to 96%) | Primarily water |

Integration of Artificial Intelligence and Machine Learning in Triazine Research